Tofogliflozin vs. Other SGLT2 Inhibitors: In Vitro Selectivity for SGLT2 Over SGLT1
Tofogliflozin exhibits the highest reported in vitro selectivity for human SGLT2 relative to human SGLT1 among the major commercialized SGLT2 inhibitors. In a direct comparative analysis using the same assay methodology, tofogliflozin demonstrated an IC50 value of 2.9 nM for human SGLT2 and 8,444 nM for human SGLT1, yielding a selectivity ratio of 2,912-fold [1]. This selectivity exceeds that of empagliflozin (IC50 3.1 nM for SGLT2, 8,300 nM for SGLT1; ratio 2,680-fold) and dapagliflozin (IC50 1.12 nM for SGLT2, 1,391 nM for SGLT1; ratio 1,242-fold) [1].
| Evidence Dimension | In vitro selectivity for human SGLT2 over human SGLT1 (IC50 SGLT1 / IC50 SGLT2) |
|---|---|
| Target Compound Data | IC50 SGLT2: 2.9 nM; IC50 SGLT1: 8,444 nM; Selectivity ratio: 2,912-fold |
| Comparator Or Baseline | Empagliflozin: IC50 SGLT2 3.1 nM, SGLT1 8,300 nM (2,680-fold); Dapagliflozin: IC50 SGLT2 1.12 nM, SGLT1 1,391 nM (1,242-fold); Canagliflozin: IC50 SGLT2 4.4 nM, SGLT1 684 nM (155-fold); Ipragliflozin: IC50 SGLT2 7.38 nM, SGLT1 1,876 nM (254-fold) |
| Quantified Difference | Tofogliflozin selectivity (2,912-fold) exceeds empagliflozin by +232-fold and dapagliflozin by +1,670-fold |
| Conditions | In vitro enzyme inhibition assays using human SGLT1 and SGLT2 expressed in CHO-K1 cells |
Why This Matters
Higher SGLT2 selectivity may theoretically reduce off-target gastrointestinal effects mediated by SGLT1 inhibition, though this remains a class-level inference requiring clinical validation.
- [1] Grempler R, Thomas L, Eckhardt M, et al. Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes Obes Metab. 2012 Jan;14(1):83-90. doi: 10.1111/j.1463-1326.2011.01517.x. [Table 1 data]. View Source
